1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride
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Overview
Description
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with an ethyl group and a propylphenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent under controlled conditions.
Substitution Reactions: The ethyl group is introduced to the piperazine ring through a substitution reaction using ethyl halides.
Phenoxy Group Addition: The propylphenoxy group is added via an etherification reaction, where the phenol derivative reacts with a propyl halide in the presence of a base.
Final Assembly: The final compound is assembled by linking the substituted piperazine with the propylphenoxy group through a propanol linker, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: For substitution reactions, common bases include sodium hydroxide, while acids like hydrochloric acid are used for protonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride
- 1-(4-ethylpiperazin-1-yl)-3-(4-butylphenoxy)propan-2-ol Dihydrochloride
Uniqueness
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-3-5-16-6-8-18(9-7-16)22-15-17(21)14-20-12-10-19(4-2)11-13-20;;/h6-9,17,21H,3-5,10-15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCRXWCCVUHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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